molecular formula C11H21IN2O2 B1449588 Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate CAS No. 1345012-35-2

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate

Cat. No.: B1449588
CAS No.: 1345012-35-2
M. Wt: 340.2 g/mol
InChI Key: AQGAOJKJODXASH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 and a molecular weight of 340.201 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The tert-butyl group and the iodoethyl group attached to the piperazine ring make this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAOJKJODXASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-iodoethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can facilitate the formation of covalent bonds with target molecules, leading to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates in organic synthesis, making it a valuable tool in the development of new chemical entities.

Biological Activity

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate (CAS No. 1345012-35-2) is a piperazine derivative with potential pharmacological applications. This compound's structure, featuring a tert-butyl group and an iodoethyl moiety, suggests it may interact with biological systems in unique ways, potentially influencing various therapeutic areas, including cancer treatment and antibacterial activity.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of tert-butyl piperazine-1-carboxylate with iodoethyl derivatives. This process generally requires careful control of reaction conditions to optimize yield and purity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the modulation of cellular pathways that lead to apoptosis in tumor cells .
  • Neuroprotective Effects : Some derivatives of piperazine compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases, indicating that similar effects may be explored for this compound .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The presence of the piperazine ring allows for potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
  • Enzyme Modulation : The carboxylate group may facilitate interactions with enzymes, influencing their activity and thereby affecting metabolic pathways.

Antibacterial Studies

A study reported the synthesis and evaluation of various piperazine derivatives, including this compound. The compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics. The structure–activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance its efficacy against cancer cells .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Significant antibacterial activity
AnticancerFaDu hypopharyngeal tumor cellsInduction of apoptosis
NeuroprotectionNeurodegenerative disease modelsPotential neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate

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